6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine
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Overview
Description
6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine is a synthetic organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds that consist of two pyridine rings connected by a single bond. The presence of a fluorine atom and a methyl group in the structure of 6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine typically involves the following steps:
Industrial Production Methods
Industrial production of 6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of 6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine derivatives with amine or thiol groups.
Scientific Research Applications
6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and sensing applications.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes and other metal-dependent biological processes.
Pathways Involved: It can influence redox reactions and electron transfer processes, impacting cellular signaling pathways and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but lacking the fluorine and methyl groups.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers and metal-organic frameworks (MOFs).
6-Fluoro-2,2’-bipyridine: Similar to 6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine but without the N-methyl group.
Uniqueness
6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine stands out due to the presence of both fluorine and methyl groups, which enhance its chemical reactivity and biological activity. These modifications provide unique electronic and steric properties, making it a versatile compound for various applications.
Biological Activity
6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine is a compound of considerable interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound’s biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a bipyridine structure with a fluorine substituent and a methyl group attached to the nitrogen atom. This configuration is significant as it influences the compound's interaction with biological targets, enhancing its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways. This inhibition can be crucial in cancer therapies where aberrant kinase activity promotes tumor growth and survival.
- Anticancer Properties : Studies suggest that the compound may selectively induce cytotoxic effects in cancer cells while sparing healthy cells. This selectivity is a desirable trait in cancer therapeutics, reducing side effects associated with traditional chemotherapies .
- Antimicrobial Activity : Preliminary investigations have indicated that derivatives of bipyridine compounds can exhibit antimicrobial properties, suggesting potential applications in treating infections .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound's structural features allow it to bind effectively to ATP-binding sites on kinases, inhibiting their activity and consequently disrupting signaling cascades that lead to cancer cell proliferation.
- Cell Cycle Arrest : Some studies have indicated that treatment with this compound can lead to cell cycle arrest in cancer cells, further contributing to its anticancer effects .
Case Studies
Several studies have explored the biological activity of this compound:
- Cytotoxicity in Cancer Cell Lines :
- Selectivity and Efficacy :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-(6-fluoropyridin-2-yl)-N-methylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c1-13-11-7-8(5-6-14-11)9-3-2-4-10(12)15-9/h2-7H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDFLLCASRIRSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)C2=NC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745157 |
Source
|
Record name | 6-Fluoro-N-methyl[2,4'-bipyridin]-2'-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-68-6 |
Source
|
Record name | 6-Fluoro-N-methyl[2,4'-bipyridin]-2'-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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